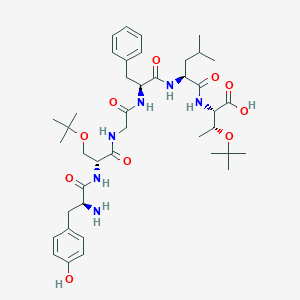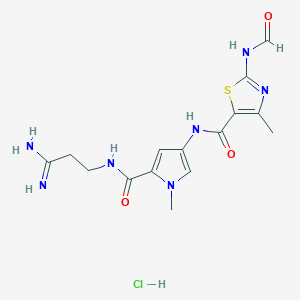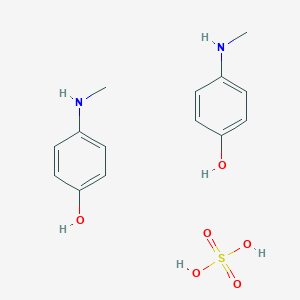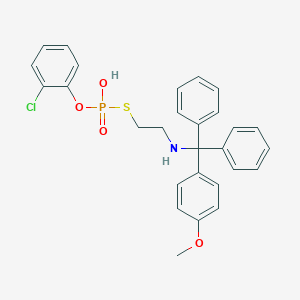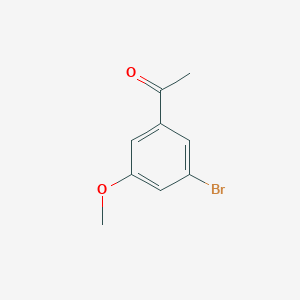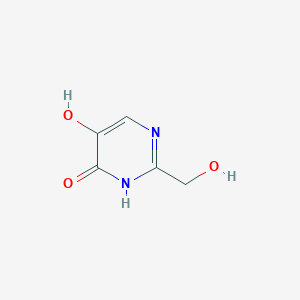
5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one (HPM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. HPM is a pyrimidine derivative that has a hydroxyl group attached to the carbon atom at position 5 and a hydroxymethyl group attached to the carbon atom at position 2. This structure makes HPM a versatile molecule that can be used for various purposes, including as a building block for the synthesis of more complex compounds.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one has also been shown to inhibit the activity of tyrosine kinase, an enzyme involved in the regulation of cell growth and differentiation.
Biochemische Und Physiologische Effekte
5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX-2 activity, the inhibition of tyrosine kinase activity, and the induction of apoptosis in cancer cells. 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, the limitations of 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one include its limited solubility in water and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one, including the development of more efficient synthesis methods, the investigation of its potential as a chemotherapeutic agent, and the exploration of its applications in other fields, such as materials science and nanotechnology. Additionally, further studies are needed to elucidate the mechanism of action of 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one and to identify its molecular targets.
Synthesemethoden
5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one can be synthesized using various methods, including the reaction of 5-chloro-2-hydroxymethylpyrimidine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of 5-bromo-2-hydroxymethylpyrimidine with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. These methods have been reported to yield 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial activities. 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one has also been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
120491-07-8 |
|---|---|
Produktname |
5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one |
Molekularformel |
C5H6N2O3 |
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
5-hydroxy-2-(hydroxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6N2O3/c8-2-4-6-1-3(9)5(10)7-4/h1,8-9H,2H2,(H,6,7,10) |
InChI-Schlüssel |
DMIHNTNTPOLSER-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=N1)CO)O |
Kanonische SMILES |
C1=C(C(=O)NC(=N1)CO)O |
Synonyme |
4(1H)-Pyrimidinone, 5-hydroxy-2-(hydroxymethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



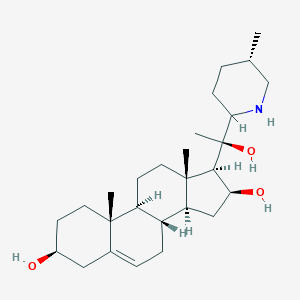
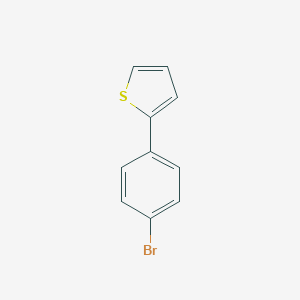
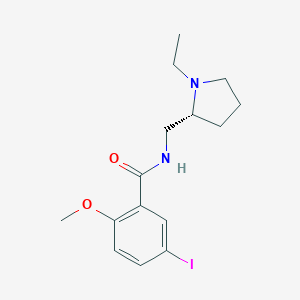
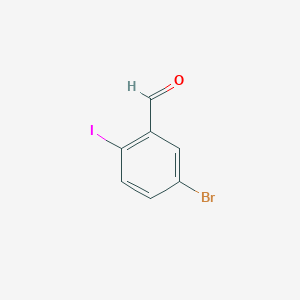


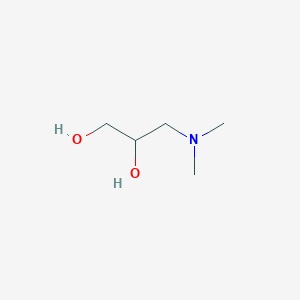
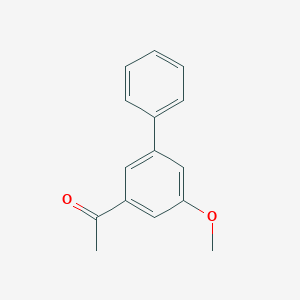
![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)
